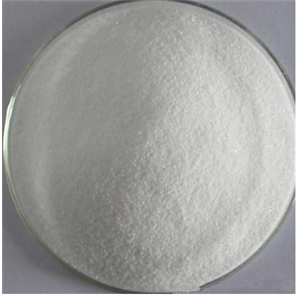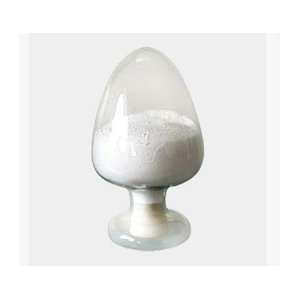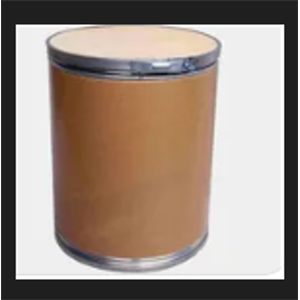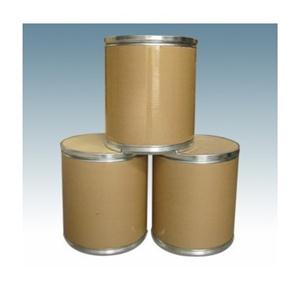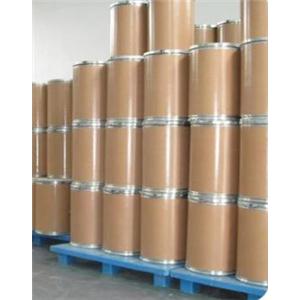Cas no 56-41-7 (L-Alanine)
L-アラニンは非必須アミノ酸の一種で、化学式C₃H₇NO₂で表される。生体内ではグルコース代謝やタンパク質合成に重要な役割を果たし、特にエネルギー産生に関与する。高い水溶性と安定性を有し、pH範囲が広い条件下でも機能を維持できる。食品添加物や医薬品中間体として利用され、スポーツ栄養学では筋肉疲労軽減効果が注目されている。工業的には微生物発酵法で高純度(99%以上)に製造可能であり、生体適合性に優れるため化粧品原料としても応用される。結晶性が良好で保管・輸送時の品質劣化が少ないのが特長である。
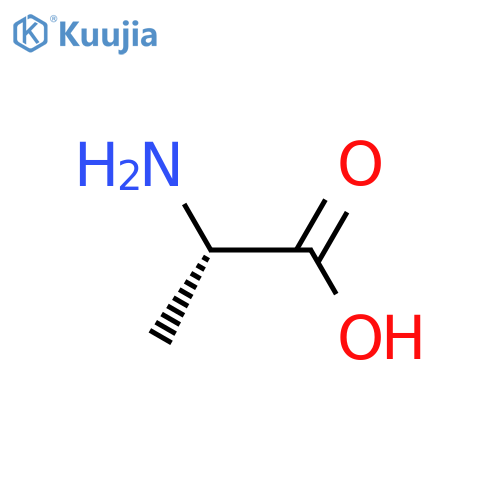
L-Alanine structure
L-Alanine 化学的及び物理的性質
名前と識別子
-
- L-Alanine
- L-alanine-12C3
- 2-Aminopropanoic Acid
- H-Ala-OH~L-2-Aminopropionic acid
- Ala
- 2-Amino-Propionic Acid
- 2-(4-bromophenyl)-1-phenyl-
- 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
- (S)-2-Aminopropanoic acid
- (S)-2-Aminopropionic acid
- ALANINE, L-(P)
- ALANINE, L-(RG)
- H-Ala-OH
- L-ALANINE BIOTECH
- L-alpha-Alanine
- PARAGOS 530601
- Alanin
- ALANINE
- Fmoc-L-Ala-OH
- H-L-ALA-OH
- L-2-AMinopropionic acid
- L-ALA
- L-alamine
- L-ARANINE
- Ritalanine
- L-2-Aminopropanoic acid
- (S)-Alanine
- (2S)-2-Aminopropanoic acid
- L-(+)-Alanine
- 2-Aminopropionic acid
- alpha-Alanine
- L-alpha-Aminopropionic acid
- alpha-Aminopropionic acid
- L-2-Aminopropionsaeure
- Alaninum [Latin]
- L-S-Aminopropionic acid
- (S)-(+)-Alanine
- (L)-Alanine
- Alanine (VAN)
- (S)-2-Aminopropionsaeure
- Poly-L-alanine
- L-Alanin
- 2-Aminopropanoic acid, L-
- (S)-alpha-Aminopropionsaeure
- Alanine [USAN:INN]
- CultureSure® L-Alanine, Animal-derived-free
- L-Alanine,99%
- A
- (R)-2-aminopropanoic acid
- D-alpha-alanine
- (2R)-2-aminopropanoic acid
- D-Alanine
- D-Alanin
- alanina
- (R)-alanine
- heptadeuteroalanine
- DAL
- D-2-Aminopropionic acid
- D-alpha-aminopropionic acid
- D-Ala
- F4F207FF-8FF8-4789-99A1-147AE0A36673
- HY-N0229
- 25191-17-7
- a-Aminopropionic acid
- LYSINE ACETATE IMPURITY C [EP IMPURITY]
- L-2-Aminopropanoate
- [14C]-alanine
- Propanoic acid, 2-amino-, (S)
- alpha-Aminopropanoate
- L-ALANINE [FCC]
- DB00160
- L-Ala-2
- L-a-Aminopropionic acid
- (S)-2-amino-Propanoate
- DTXCID001012092
- L-.alpha.-Alanine
- L-2-Aminopropionate
- 26336-61-8
- L-Alanine, certified reference material, TraceCERT(R)
- A0179
- SR-01000597687-3
- HSDB 1801
- EC 200-273-8
- AKOS015840030
- Z756424912
- NS00100192
- Non-animal origin pound notEP, JP, USP pound>>for cell culture pound not98.5 to 101.0%
- Q218642
- Racemic alanine
- alpha-Aminopropionate
- BDBM50000099
- NSC-206315
- 2-Ammoniopropanoic acid
- VALINE IMPURITY A [EP IMPURITY]
- ALANINE [MI]
- UNII-OF5P57N2ZX
- L-Alanine (JP18)
- L-Alanine, >=99%
- EN300-52621
- D84362
- ALANINE [USP MONOGRAPH]
- L-Alanine, Pharmaceutical Secondary Standard; Certified Reference Material
- AKOS010367904
- NSC 206315
- L-a-Aminopropionate
- ALANINE [VANDF]
- ALANINE (USP MONOGRAPH)
- L-ALANINE [JAN]
- bmse000994
- ALANINE [USAN]
- CCG-266017
- L-Alanine, purum, >=98.0% (NT)
- DB-029940
- C00041
- AC-014
- CHEBI:16977
- [14C]alanine
- L-CH3CH(NH2)COOH
- ALANINE, L-
- L-Alanine, 99%, natural, FG
- L-Alanine, >=98% (TLC)
- [3H]alanine
- L-Alanine,(S)
- bmse000028
- D00012
- starbld0003382
- 6898-94-8
- SBI-0633494.0002
- J-015860
- L-Alanine, United States Pharmacopeia (USP) Reference Standard
- ALANINE [EP MONOGRAPH]
- .alpha.-Alanine
- Alanine (L-Alanine)
- L-Alanine, labeled with tritium
- F0001-2354
- 2-Ammoniopropanoate
- Alaninum (Latin)
- AC-24031
- 3h-l-alanine
- ALANINE [WHO-DD]
- Alanine, L- (7CI,8CI)
- ALANINE [HSDB]
- Tocris-0205
- Q-201274
- Alanine, L isomer
- L-aAlanine
- SERINE IMPURITY A (EP IMPURITY)
- L-.alpha.-Aminopropionic acid
- BRD-K25125382-001-02-5
- NCGC00024494-01
- Alanine (USP)
- ALANINE [II]
- L-Alanine, labeled with carbon-14
- l alanine
- Alanina [DCIT,Spanish]
- VALINE IMPURITY A (EP IMPURITY)
- CS-W020002
- L-Alanine Powder
- Propanoic acid, 2-amino-, (S)-
- Alanine, European Pharmacopoeia (EP) Reference Standard
- ALA-OH
- GTPL4543
- L-&alpha-alanine
- L-Isomer alanine
- L-Alanine, BioUltra, >=99.5% (NT)
- EINECS 200-273-8
- ALANINE (II)
- DB-179149
- [3H]-alanine
- Alaninum
- OF5P57N2ZX
- GTPL4542
- (S)-2-Aminopropanoate
- L-Alanine, from non-animal source, meets EP, USP testing specifications, suitable for cell culture, >=98.5%
- ALANINE (EP MONOGRAPH)
- SR-01000597687
- a-Alanine
- GTPL720
- L-alpha-Aminopropionate
- L-Alanine, SAJ special grade, >=99.0%
- (C14)L-Alanine
- a-Aminopropionate
- STR01663
- DTXSID20873899
- 115967-49-2
- alpha-Aminopropanoic acid
- 77160-91-9
- Alanine, L-isomer
- CHEMBL279597
- L-ALANINE [USP-RS]
- BP-13281
- 56-41-7
- 14C-L-Alanine
- s5631
- L-a-Alanine
- L-Alanine (9CI)
- (S)-2-amino-Propanoic acid
- L-Alanine, >=99.0% (NT)
- LYSINE ACETATE IMPURITY C (EP IMPURITY)
- 130380-93-7
- .alpha.-Aminopropionic acid
- SERINE IMPURITY A [EP IMPURITY]
- ALANINE [INN]
- MFCD00064410
-
- MDL: MFCD00064410
- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
- InChIKey: QNAYBMKLOCPYGJ-REOHCLBHSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])[H])N([H])[H])=O
- BRN: 1720248
計算された属性
- せいみつぶんしりょう: 89.047678g/mol
- ひょうめんでんか: 0
- XLogP3: -3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 89.047678g/mol
- 単一同位体質量: 89.047678g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 6
- 複雑さ: 61.8
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 89.09
じっけんとくせい
- におい: Odorless
- Dissociation Constants: pKa1 = 2.34 /carboxylic acid/; pKa2 = 9.69 /primary amine/
- Taste: Sweet taste
- 色と性状: 無色直交結晶又は結晶粉末
- 密度みつど: 1,432 g/cm3
- ゆうかいてん: 314.5 °C (dec.) (lit.)
- ふってん: 212.9 °C at 760 mmHg
- フラッシュポイント: 82.6 °C
- 屈折率: 1.4650 (estimate)
- PH値: 5.5-6.5 (100g/l, H2O, 20℃)
- ようかいど: H2O: 100 mg/mL
- すいようせい: 166.5 g/L (25 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 63.32000
- LogP: 0.11850
- におい: Odorless
- マーカー: 204
- FEMA: 3818
- 酸性度係数(pKa): 2.34(at 25℃)
- ひせんこうど: 14.5 º (c=10,6N HCl,dry sub.)
- 光学活性: [α]20/D +13.5 to +15.5°, c = 10 in 6 M HCl
- じょうきあつ: 1.05X10-7 mm Hg at 25 °C (est)
- ようかいせい: 水、エタノールに可溶、エーテル、アセトンに不溶
L-Alanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:10
- RTECS番号:AY2990000
-
危険物標識:

- セキュリティ用語:S24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- TSCA:Yes
L-Alanine 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
2930901000
L-Alanine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003159-25g |
L-Alanine |
56-41-7 | 99% | 25g |
¥30 | 2023-07-11 | |
| Chemenu | CM119313-1000g |
L-Alanine |
56-41-7 | 97% | 1000g |
$153 | 2023-01-06 | |
| Ambeed | A318333-5g |
H-Ala-OH |
56-41-7 | 98% | 5g |
$9.0 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-396825C-1kg |
L-Alanine, |
56-41-7 | 1kg |
¥4851.00 | 2023-09-05 | ||
| Life Chemicals | F0001-2354-1g |
L-Alanine |
56-41-7 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
| abcr | AB112648-500 g |
L-Alanine, 99%; . |
56-41-7 | 99% | 500g |
€153.50 | 2021-09-17 | |
| Enamine | EN300-52621-0.25g |
(2S)-2-aminopropanoic acid |
56-41-7 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
| Enamine | EN300-52621-10.0g |
(2S)-2-aminopropanoic acid |
56-41-7 | 95% | 10g |
$27.0 | 2023-05-03 | |
| Enamine | EN300-52621-50.0g |
(2S)-2-aminopropanoic acid |
56-41-7 | 95% | 50g |
$45.0 | 2023-05-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05130-25G |
L-Alanine |
56-41-7 | ≥99.0% (NT) | 25G |
¥323.08 | 2022-02-23 |
L-Alanine サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-41-7)L-Alanine
注文番号:LE6423
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:56-41-7)L-Alanine
注文番号:JH228
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:56-41-7)L-Alanine
注文番号:sfd9914
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-41-7)L-丙氨酸
注文番号:LE26820184
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:58
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:56-41-7)L-Alanine
注文番号:LE18662
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
L-Alanine 関連文献
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
推奨される供給者
Amadis Chemical Company Limited
(CAS:56-41-7)CultureSure® L-Alanine, Animal-derived-free

清らかである:99%
はかる:2.5kg
価格 ($):237.0
atkchemica
(CAS:56-41-7)CultureSure® L-Alanine, Animal-derived-free

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ





